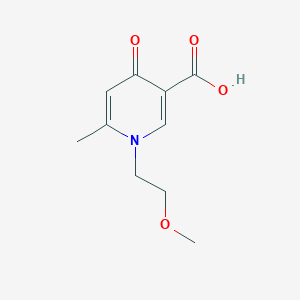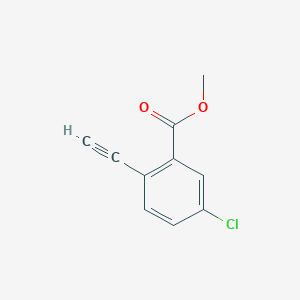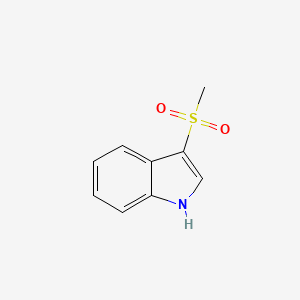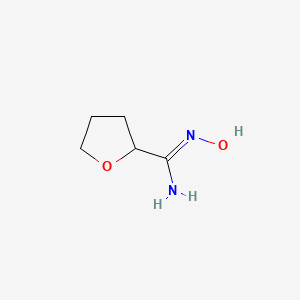
5-Bromo-3-methoxy-2-methylsulfanyl-pyridine
Übersicht
Beschreibung
5-Bromo-3-methoxy-2-methylsulfanyl-pyridine is a chemical compound with the molecular formula C7H8BrNOS . It is used as a building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methoxy-2-methylsulfanyl-pyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5th position, a methoxy group at the 3rd position, and a methylsulfanyl group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Aromatization of Dihydropyridines
Substituted dihydropyridines, such as 5-methoxy-6-(methylsulfanyl)-2,3-dihydropyridines, have been found to undergo aromatization to become aromatic compounds like 2-methyl-6-(methylsulfanyl)pyridine and 3-methoxy-2-(methyl-sulfanyl)pyridine under the influence of bases or acids, with the process being dependent on the nature and position of the substituents. This transformation is an example of the versatility of the pyridine derivatives in synthetic chemistry (Nedolya et al., 2015).
Heterocyclic Synthesis
The chemical reactivity of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones and 6-bromo-5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one has been exploited in the synthesis of a series of novel compounds. These brominated intermediates are valuable for the regiospecific introduction of bromine in heterocyclic synthesis, highlighting the potential of such pyridine derivatives in the construction of complex molecular architectures (Martins, 2002).
Aromatization Pathways
The compound 5-methoxy-6-(methylsulfanyl)-2-[(vinyloxy)methyl]-2,3-dihydropyridine has been shown to undergo aromatization by the action of potassium tert-butoxide in DMSO, leading to a mixture of 2-(methylsulfanyl)-6-[(vinyloxy)methyl]-pyridine and 3-methoxy-6-methyl-2-(methylsulfanyl)pyridine. This study opens up new possibilities for the synthesis of pyridine derivatives through alternative aromatization pathways (Nedolya et al., 2017).
Synthesis of Pyrrolylpyridines
The synthesis of pyrrolylpyridines from alkynes and isothiocyanates has been achieved, showing the versatility of pyridine derivatives in forming biologically significant structures. This approach provides a convenient synthetic route to previously unknown and complex molecular structures, showcasing the potential of pyridine derivatives in medicinal chemistry and drug design (Nedolya et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 5-Bromo-3-methoxy-2-methylsulfanyl-pyridine.
Eigenschaften
IUPAC Name |
5-bromo-3-methoxy-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAFDNQQHXZJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(methylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)




![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)





